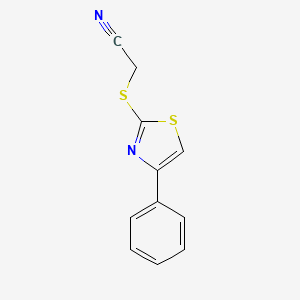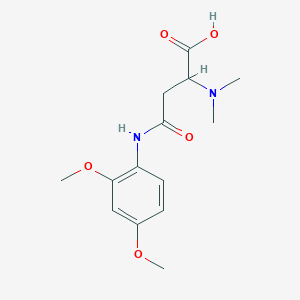
N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It seems to contain a cyclopropyl group, which is a three-membered carbon ring, and a benzofuran moiety, which is a fused aromatic ring containing oxygen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cross-coupling, cyclopropane synthesis, and acetonitrile synthesis .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo various reactions, including ring-opening reactions and reactions with carbenes . Benzofuran derivatives can participate in electrophilic aromatic substitution reactions and other transformations .Scientific Research Applications
Synthesis and Characterization for Cytotoxicity Studies
Compounds with structural similarities, including various benzofuran derivatives and their synthetically modified versions, have been synthesized and characterized for their cytotoxic activities against cancer cell lines. For example, the synthesis of novel benzofuran derivatives and their evaluation for cytotoxic activity offer insights into the potential use of similar compounds in cancer research. Such studies aim to explore new therapeutic agents by understanding their mechanism of action at the molecular level (Hassan, Hafez, & Osman, 2014).
Anticholinesterase Activity for Neurodegenerative Diseases
Research on benzofuran derivatives also includes their assessment as anticholinesterase agents. These compounds are investigated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which play a critical role in neurodegenerative diseases such as Alzheimer's. The design and synthesis of these compounds aim to develop new therapeutic options for managing symptoms or altering the progression of neurodegenerative conditions (Luo et al., 2005).
Anti-inflammatory and Analgesic Applications
The exploration of benzofuran and its derivatives extends to their anti-inflammatory and analgesic properties. Novel synthetic routes have led to compounds that show significant activity as COX-1/COX-2 inhibitors, offering potential therapeutic benefits in treating pain and inflammation. Such research underscores the versatility of benzofuran derivatives in medicinal chemistry, highlighting their potential in developing new drugs for various inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Effects on Cancer Cell Lines
The investigation into benzene-carboxamide derivatives, including those with ferrocenylmethyl groups, reveals their cytotoxic effects on specific cancer cell lines. These studies contribute to the broader search for chemotherapeutic agents with the potential for selectivity and effectiveness against cancer cells, showcasing the critical role of synthetic chemistry in drug discovery and development (Kelly et al., 2007).
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-11-4-2-3-10-7-12(20-13(10)11)14(18)16-8-15(9-17)5-6-15/h2-4,7,17H,5-6,8-9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLJDCQTPDMKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)
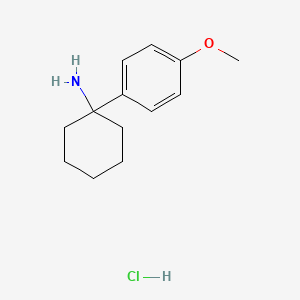
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
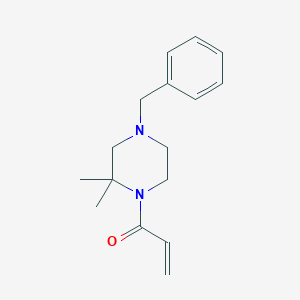
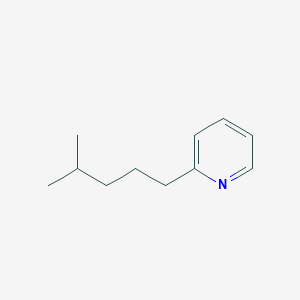

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)



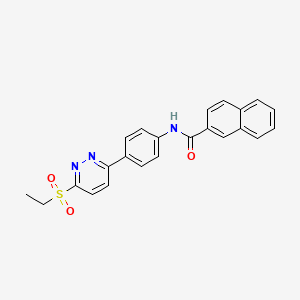
![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)
